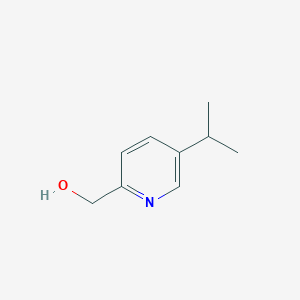

(5-Isopropylpyridin-2-yl)methanol

CAS No.:

Cat. No.: VC14422947

Molecular Formula: C9H13NO

Molecular Weight: 151.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H13NO |

|---|---|

| Molecular Weight | 151.21 g/mol |

| IUPAC Name | (5-propan-2-ylpyridin-2-yl)methanol |

| Standard InChI | InChI=1S/C9H13NO/c1-7(2)8-3-4-9(6-11)10-5-8/h3-5,7,11H,6H2,1-2H3 |

| Standard InChI Key | ZJKWKXNJLHDXRB-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)C1=CN=C(C=C1)CO |

Introduction

Structural Characteristics and Molecular Properties

Core Architecture

The compound’s pyridine backbone is substituted with two functional groups: a hydroxymethyl (-CH₂OH) moiety at the 2-position and an isopropyl (-CH(CH₃)₂) group at the 5-position. This arrangement introduces steric and electronic effects that influence reactivity. The hydroxymethyl group enhances hydrophilicity, while the bulky isopropyl substituent may restrict rotational freedom and modulate interactions with hydrophobic binding pockets.

Physicochemical Profile

Key properties include:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₃NO |

| Molecular Weight | 151.21 g/mol |

| Calculated LogP | ~1.18 (Consensus) |

| Topological Polar Surface Area | 33.12 Ų |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 2 |

These parameters suggest moderate lipophilicity and solubility in polar solvents, aligning with its potential as a drug scaffold. Comparative analysis with structurally analogous compounds, such as 6-methyl-3-pyridineethanol (C₈H₁₁NO), reveals that the additional isopropyl group in (5-Isopropylpyridin-2-yl)methanol increases molecular weight by ~14 g/mol and logP by ~0.35 units, potentially enhancing membrane permeability .

Synthetic Methodologies

Optimization Challenges

Stereoelectronic effects from the pyridine ring may necessitate protecting-group strategies to prevent undesired side reactions. The patent literature highlights the use of temporary protecting groups for hydroxyl functionalities in similar heterocyclic systems to improve reaction yields .

Biological Activities and Mechanistic Insights

Antimicrobial and Anticancer Prospects

Pyridine-based alcohols have shown activity against microbial pathogens and tumor cell lines. The hydroxymethyl group may facilitate hydrogen bonding with bacterial cell wall components or eukaryotic DNA repair enzymes. Computational modeling studies are needed to validate these hypotheses.

Applications in Drug Discovery and Chemical Synthesis

Medicinal Chemistry

The compound’s balanced lipophilicity and polarity make it a candidate for prodrug development or as a building block in kinase inhibitor design. Structural modifications at the hydroxymethyl position (e.g., esterification) could enhance bioavailability or target selectivity.

Organic Synthesis

As a chiral alcohol, (5-Isopropylpyridin-2-yl)methanol may serve as a ligand in asymmetric catalysis or a precursor for heterocyclic expansions. Its isopropyl group could also act as a directing group in transition-metal-catalyzed C–H functionalization reactions .

Future Research Directions

-

Mechanistic Studies: Elucidate interactions with biological targets using X-ray crystallography or surface plasmon resonance.

-

ADMET Profiling: Assess pharmacokinetics, toxicity, and metabolic stability in vitro and in vivo.

-

Synthetic Scalability: Develop cost-effective, high-yield routes for large-scale production.

-

Structure-Activity Relationships: Systematically modify substituents to optimize potency and selectivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume